

Application Note: LC-MS/MS Analysis of (R)-(+)-Pantoprazole and its Metabolites

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Compound of Interest

Compound Name: (R)-(+)-Pantoprazole

Cat. No.: B128435

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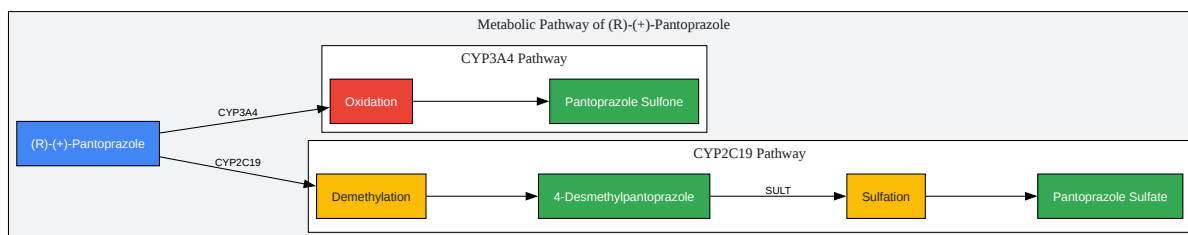
Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole, a proton pump inhibitor (PPI), is widely used for the treatment of acid-related gastrointestinal disorders.[1] It works by irreversibly inhibiting the H⁺/K⁺ ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[1][2] Pantoprazole is administered as a racemic mixture of its R-(+)- and S-(-)-enantiomers. The metabolism of pantoprazole is stereoselective and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[3] This application note provides a detailed protocol for the quantitative analysis of **(R)-(+)-Pantoprazole** and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

Metabolism of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4.[1][2][6] The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[1][6] Another significant pathway is the oxidation of the sulfoxide group to a sulfone by CYP3A4, forming pantoprazole sulfone.[6] Some literature also suggests the formation of pantoprazole sulfide through reduction by CYP3A4.[6] The metabolites of pantoprazole are generally considered to be pharmacologically inactive.[1][2] Genetic variations in CYP2C19 can lead to differences in pantoprazole metabolism and plasma concentrations.[3]



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Figure 1: Metabolic Pathway of (R)-(+)-Pantoprazole.

Experimental Protocols

This section details the methodologies for the LC-MS/MS analysis of (R)-(+)-Pantoprazole and its metabolites.

1. Sample Preparation

A simple and rapid protein precipitation method is commonly used for the extraction of pantoprazole and its metabolites from plasma samples.^{[4][5]}

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Internal Standard (IS) solution (e.g., Omeprazole or a stable isotope-labeled pantoprazole)
- Procedure:

- To 100 μ L of plasma sample in a microcentrifuge tube, add 200 μ L of cold ACN or MeOH containing the internal standard.
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject a small volume (e.g., 2-10 μ L) into the LC-MS/MS system.[7]

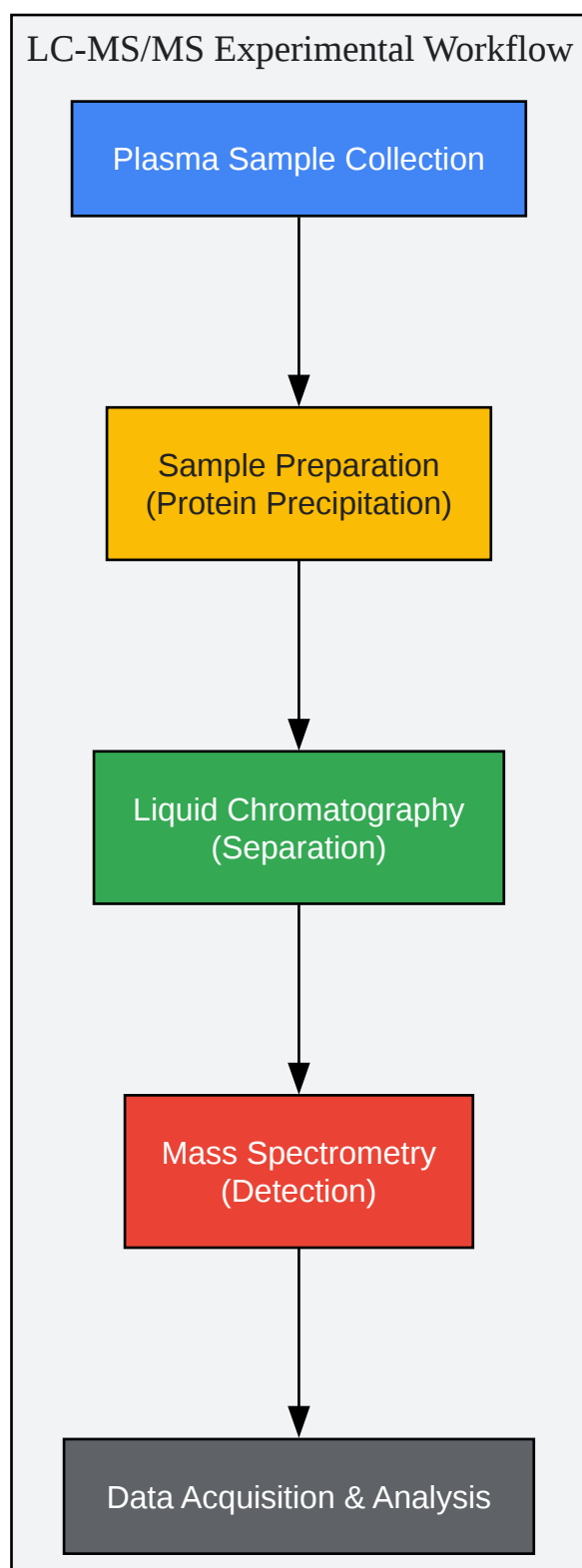
2. Liquid Chromatography

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 or C8 column is typically used for separation.[8][9] For enantioselective separation of (R)-(+)- and S-(-)-pantoprazole, a chiral column such as Chiralpak IE is required.[10]
- Typical Chromatographic Conditions:
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][10][11]
 - Flow Rate: 0.2 - 1.0 mL/min.[7][12]
 - Column Temperature: 25 - 40°C.[7][13][14]
 - Injection Volume: 2 - 20 μ L.[7][14]

3. Mass Spectrometry

- Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[\[4\]](#)[\[8\]](#)
- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[\[7\]](#) The precursor to product ion transitions for pantoprazole and its metabolites are monitored.



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Figure 2: General Experimental Workflow for LC-MS/MS Analysis.

Quantitative Data

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of pantoprazole and its sulfone metabolite, as reported in various studies.

Table 1: Quantitative LC-MS/MS Parameters for Pantoprazole Analysis

Parameter	Value	Reference
Linearity Range	5 - 10,000 ng/mL	[4] [8] [10]
Lower Limit of Quantitation (LLOQ)	5 ng/mL	[4] [5]
Intra-day Precision (%RSD)	< 10%	[10]
Inter-day Precision (%RSD)	< 10%	[10]
Accuracy (%RE)	-5.6% to 0.6%	[10]
Recovery	> 77%	[4]
MRM Transition (m/z)	384.1 → 200.0/200.1	[4] [5] [7] [10]

Table 2: Quantitative LC-MS/MS Parameters for Pantoprazole Sulfone Analysis

Parameter	Value	Reference
Linearity Range	0.01 - 50 µg/mL	[15]
Lower Limit of Quantitation (LLOQ)	0.01 µg/mL	[15]
Intra-day Precision (%RSD)	3.3 - 8.7%	[15]
Inter-day Precision (%RSD)	3.3 - 7.5%	[15]
Accuracy	100 - 113%	[15]
Recovery	89 - 101%	[15]

Conclusion

The LC-MS/MS methods described provide a robust, sensitive, and selective approach for the quantitative analysis of **(R)-(+)-Pantoprazole** and its primary metabolites in biological matrices. These protocols are essential for pharmacokinetic studies, drug metabolism research, and clinical drug monitoring, enabling a deeper understanding of the disposition of pantoprazole in the body. The provided workflows and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development.

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